ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate is an organic compound with the molecular formula C11H19ClN2O3 and a molecular weight of 262.73 g/mol . This compound belongs to the class of piperidinecarboxylic acids, which are characterized by a piperidine ring bearing a carboxylic acid group . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .
Preparation Methods
The synthesis of ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with chlorinated propanamides under specific conditions. One common synthetic route includes the following steps:
Formation of the piperidine ring: Starting with a suitable piperidine precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the chloropropanamido group: The piperidine derivative is then reacted with 2-chloropropanamide under controlled conditions to introduce the chloropropanamido group.
Esterification: The final step involves esterification to form the ethyl ester of the compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloropropanamido group. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Scientific Research Applications
Ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism depends on the specific biological context and the target of interest .
Comparison with Similar Compounds
Ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl 4-(2-chloroethyl)piperidine-1-carboxylate: Similar in structure but with a different substituent on the piperidine ring.
Ethyl 4-(4-chloropyridin-2-ylamino)piperidine-1-carboxylate: Contains a pyridine ring instead of a propanamido group.
Ethyl piperidine-3-carboxylate: Lacks the chloropropanamido group, making it less reactive in certain substitution reactions.
These comparisons highlight the unique reactivity and applications of this compound in various scientific fields.
Properties
CAS No. |
1017091-61-0 |
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Molecular Formula |
C11H19ClN2O3 |
Molecular Weight |
262.7 |
Purity |
95 |
Origin of Product |
United States |
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